Human P2X7 Receptor Antagonist Activity: 7-Ethyladenine vs. P2X4 Selectivity Baseline
7-Ethyl-7h-purin-6-amine (7-ethyladenine) demonstrates measurable antagonist activity at the human P2X7 receptor. In a functional calcium influx assay using human 1321N1 cells expressing the human P2X7 receptor, the compound exhibited an IC₅₀ of 699 nM after 30 minutes of incubation [1]. As an internal selectivity control, the same compound showed substantially weaker activity at the human P2X4 receptor (IC₅₀ = 4.19 µM) in the same cell line, indicating approximately 6-fold selectivity for P2X7 over P2X4 within the purinergic receptor family [2]. A second assay measuring ethidium bromide dye uptake in the same expression system yielded an IC₅₀ of 796 nM, confirming reproducible antagonist activity across orthogonal readouts [3].
| Evidence Dimension | Receptor antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | 699 nM (Ca²⁺ influx assay); 796 nM (ethidium bromide uptake assay) |
| Comparator Or Baseline | P2X4 receptor: 4,190 nM (4.19 µM, Ca²⁺ influx assay) |
| Quantified Difference | Approximately 6-fold selectivity for P2X7 over P2X4 (4,190 nM / 699 nM = 6.0) |
| Conditions | Human 1321N1 cells expressing human P2X7 or P2X4 receptors; 30 min incubation for Ca²⁺ influx; 15 min preincubation for ethidium bromide uptake |
Why This Matters
For researchers targeting P2X7-mediated pathways in neuroinflammation or pain, this quantifiable selectivity profile enables rational compound selection and minimizes confounding off-target purinergic effects relative to non-selective purine analogs.
- [1] BindingDB. BDBM50596635. IC₅₀: 699 nM. Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as reduction in intracellular Ca²⁺ influx. View Source
- [2] BindingDB. BDBM50596635. IC₅₀: 4.19E+3 nM. Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells. View Source
- [3] BindingDB. BDBM50596635. IC₅₀: 796 nM. Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as reduction in ethidium bromide dye uptake. View Source
